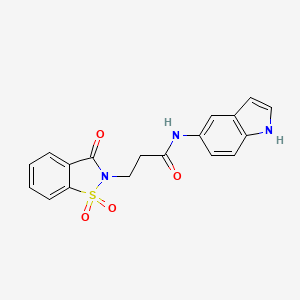![molecular formula C25H26N4 B12169937 2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole](/img/structure/B12169937.png)
2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole is a complex organic compound that features an indole core substituted with a methyl group at the 2-position and a bulky side chain at the 3-position. This side chain includes a phenylpiperazine moiety and a pyridine ring, making the compound structurally unique and potentially useful in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the methyl group at the 2-position. The side chain is then constructed through a series of reactions involving the formation of the phenylpiperazine and pyridine moieties. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: Introduction of the methyl group at the 2-position can be done using methyl iodide in the presence of a base like potassium carbonate.
Side Chain Construction: The phenylpiperazine and pyridine moieties are synthesized separately and then coupled to the indole core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds or reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole core or the side chain, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated hydrocarbons or alcohols.
科学的研究の応用
2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its pharmacological properties, such as potential therapeutic effects in treating diseases.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
作用機序
The mechanism of action of 2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
類似化合物との比較
Similar Compounds
2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol: A related compound with a similar piperazine and pyridine structure.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a phenylpiperazine moiety and pyridine ring.
Uniqueness
2-methyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]-1H-indole is unique due to its specific substitution pattern on the indole core and the presence of both phenylpiperazine and pyridine moieties. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C25H26N4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2-methyl-3-[(4-phenylpiperazin-1-yl)-pyridin-3-ylmethyl]-1H-indole |
InChI |
InChI=1S/C25H26N4/c1-19-24(22-11-5-6-12-23(22)27-19)25(20-8-7-13-26-18-20)29-16-14-28(15-17-29)21-9-3-2-4-10-21/h2-13,18,25,27H,14-17H2,1H3 |
InChIキー |
RZMUKHRIQCNNCT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one](/img/structure/B12169854.png)

![N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12169871.png)
![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(diphenylmethyl)azetidin-3-yl]methanone](/img/structure/B12169874.png)
![N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12169887.png)

![3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12169897.png)
![2-{(Z)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12169902.png)
![4-(3,4-dichlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12169914.png)
![N-(1H-indol-6-yl)-2-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetamide](/img/structure/B12169921.png)
![3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169940.png)

![3-methyl-N-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12169954.png)

